5-Methyl-1H-indazole-3-carboxylic acid hydrazide
Description
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)8(13-12-7)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOFFKBBAQNASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237955 | |
| Record name | 5-Methyl-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-96-9 | |
| Record name | 5-Methyl-1H-indazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 5-Methyl-1H-Indazole-3-Carboxylic Acid
The synthesis typically begins with the esterification of 5-methyl-1H-indazole-3-carboxylic acid to form its methyl ester derivative. While direct literature on this step for the 5-methyl variant is limited, analogous procedures for related indazole derivatives highlight the use of Fischer–Speier esterification. For example, 1H-indazole-3-carboxylic acid methyl ester is synthesized by refluxing the carboxylic acid with methanol in the presence of an acid catalyst. Adapting this method, 5-methyl-1H-indazole-3-carboxylic acid methyl ester can be obtained under similar conditions:
Hydrazinolysis of the Methyl Ester
The methyl ester undergoes hydrazinolysis to yield the target hydrazide. This step is well-documented for structurally similar compounds. For instance, 1H-indazole-3-carboxylic acid hydrazide is synthesized by reacting its methyl ester with hydrazine hydrate in ethanol under reflux for 4 hours, achieving a 98% yield. For the 5-methyl derivative, the same protocol applies:
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Reagents : 5-methyl-1H-indazole-3-carboxylic acid methyl ester, hydrazine hydrate (1.5 equiv), ethanol.
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Workup : The reaction mixture is cooled, filtered, and recrystallized from ethanol to obtain pure hydrazide.
Analytical Characterization
Spectroscopic Data
Key spectroscopic features confirm the structure of 5-methyl-1H-indazole-3-carboxylic acid hydrazide:
Physicochemical Properties
-
Melting Point : 249°C, distinct from 1-methyl analogs (130–132°C), highlighting substituent effects.
Optimization and Yield Considerations
Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazole-3-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-1H-indazole-3-carboxylic acid hydrazide is utilized in the synthesis of various pharmaceutical compounds due to its potential biological activities. It has been studied for its antimicrobial properties, showing effectiveness against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 50 |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 30 |
This data indicates moderate to strong antibacterial effects, making it a candidate for further development in antimicrobial therapies .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to yield corresponding oxides or reduced to form amines .
Material Science
The compound is also being explored for its potential use in developing new materials with specific properties. Its unique chemical structure may lead to innovative applications in polymers or nanomaterials, although detailed studies are still needed to confirm these possibilities.
Research has indicated that derivatives of indazole, including this compound, exhibit diverse biological activities beyond antimicrobial effects. These include:
- Anticancer Activity: Some studies highlight the potential of indazole derivatives as anticancer agents, with specific compounds demonstrating antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Properties: Preliminary research suggests that this compound may exhibit anti-inflammatory effects, although further investigation is required to elucidate the mechanisms involved.
Case Studies and Research Findings
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of various indazole derivatives against common bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial properties, with MIC values comparable to established antibiotics .
Case Study: Anticancer Potential
Another research effort focused on synthesizing new derivatives based on hydrazine compounds and testing them against cancer cell lines. The results showed that some derivatives had promising anticancer activity, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide is not well-documented. like other indazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazides
2.1. Structural and Physicochemical Properties
Key Observations:
- Core Structure Differences : The indazole core (two fused rings with adjacent nitrogen atoms) imparts greater aromaticity and rigidity compared to indole (one nitrogen atom) or isoxazole/oxazole (five-membered heterocycles). This may enhance binding affinity in biological targets .
- Melting Points : Indole-based hydrazides exhibit higher melting points (243–268°C), likely due to hydrogen bonding and π-π stacking. The target compound’s melting point is unreported but expected to align with similar hydrazides.
Biological Activity
5-Methyl-1H-indazole-3-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound (CAS No. 1203-96-9) is derived from 5-Methyl-1H-indazole-3-carboxylic acid through a reaction with hydrazine hydrate. The synthesis typically involves refluxing the acid in a polar solvent like ethanol or methanol, followed by cooling and recrystallization to isolate the product .
Chemical Formula: C₉H₁₀N₄O
IUPAC Name: 5-methyl-1H-indazole-3-carbohydrazide
Antimicrobial Properties
Research has demonstrated that derivatives of indazole, including this compound, exhibit notable antimicrobial activity. A study evaluated various indazole derivatives against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using the tube dilution method, revealing moderate to strong antibacterial effects for certain derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| S. aureus | 25 | |
| P. aeruginosa | 30 |
Anticancer Activity
Indazole derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that this compound may interact with key signaling pathways involved in tumor growth .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The hydrazide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation: Similar compounds have shown affinity for various receptors, influencing cellular signaling pathways.
Although the precise mechanisms remain to be fully elucidated, the compound likely affects multiple biochemical pathways relevant to its antimicrobial and anticancer activities .
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive study on the antibacterial activity of several indazole derivatives highlighted that compounds with hydrazide functionalities exhibited enhanced activity against gram-positive and gram-negative bacteria compared to their non-hydrazide counterparts .
- Anticancer Evaluation : In a series of experiments assessing the cytotoxic effects of indazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that those containing the hydrazide moiety displayed significant growth inhibition, suggesting a promising avenue for further drug development .
Q & A
Q. What are the established synthetic routes for 5-Methyl-1H-indazole-3-carboxylic acid hydrazide, and how can reaction conditions be optimized?
The synthesis typically involves the conversion of ester precursors (e.g., ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate) to hydrazides via nucleophilic substitution with hydrazine hydrate. Optimization includes refluxing in ethanol or methanol for 4–6 hours, with yields improved by controlling stoichiometry (1:2 molar ratio of ester to hydrazine) and using glacial acetic acid as a catalyst . Characterization relies on elemental analysis, IR (C=O stretch at ~1650 cm⁻¹), and ¹H NMR (NH₂ protons at δ 4.1–4.3 ppm) .
Q. What analytical methods are critical for characterizing hydrazide derivatives, and how are spectral contradictions resolved?
Key methods include:
- IR spectroscopy : Confirms hydrazide formation (N–H stretches at 3200–3400 cm⁻¹, C=O at 1640–1680 cm⁻¹).
- NMR : ¹H NMR identifies methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.3 ppm). ¹³C NMR verifies carbonyl carbons at δ 160–170 ppm .
- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v, flow rate 1 mL/min) .
Contradictions (e.g., unexpected tautomerism in NMR) are resolved via X-ray crystallography or computational modeling (DFT) .
Q. How are hydrazide derivatives screened for preliminary bioactivity, and what models are used?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice (doses: 30–300 mg/kg). Compounds reducing seizure duration by >50% at 100 mg/kg are considered active .
- Antimicrobial screening : Agar diffusion against S. aureus, E. coli, and M. catarrhalis (MIC ≤ 25 µg/mL indicates potency) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of hydrazide derivatives with enhanced bioactivity?
SAR studies reveal:
- Electron-withdrawing substituents (e.g., Cl, NO₂) at the indazole C5 position enhance anticonvulsant activity by increasing lipophilicity and CNS penetration .
- Methyl groups at N1 improve metabolic stability by steric hindrance against cytochrome P450 enzymes .
- Hydrazone formation (via Schiff base condensation with aldehydes) amplifies antimicrobial activity by disrupting bacterial membrane integrity .
Q. What computational tools are used to predict binding interactions of hydrazides with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with MAO-B (PDB ID: 2V5Z) or HIV-1 reverse transcriptase (PDB ID: 3KLF) .
- MD simulations : GROMACS to assess stability of ligand-enzyme complexes over 50–100 ns trajectories .
- ADMET prediction : SwissADME for bioavailability, blood-brain barrier penetration, and toxicity .
Q. How can conflicting bioactivity data (e.g., anticonvulsant vs. cytotoxicity) be resolved in hydrazide research?
- Dose-response analysis : EC₅₀ (efficacy) vs. IC₅₀ (toxicity) ratios (e.g., therapeutic index >10 in HepG2 cells) .
- Mechanistic studies : Flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis in THP-1 cells .
- Metabolite profiling : LC-MS to identify toxic metabolites (e.g., reactive quinone intermediates) .
Methodological Tables
Q. Table 1. Optimization of Hydrazide Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85% purity |
| Temperature | Reflux (78°C) | 90% conversion |
| Catalyst | Glacial acetic acid | 15% yield boost |
| Reaction Time | 5 hours | Maximal product |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Diagnostic Peaks | Functional Group |
|---|---|---|
| IR | 1650 cm⁻¹ | C=O (hydrazide) |
| ¹H NMR | δ 4.2 ppm (s, 2H) | NH₂ |
| ¹³C NMR | δ 162 ppm | Carbonyl (C=O) |
| HPLC Retention | 8.2 min | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
